1-(4-Cyclopentylamino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone

Organic Synthesis Process Chemistry CDK4/6 Inhibitor

1-(4-Cyclopentylamino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone is a polysubstituted pyrimidine derivative that serves as a critical advanced intermediate in the synthesis of Palbociclib, a selective cyclin-dependent kinase 4/6 (CDK4/6) inhibitor. This compound is characterized by its specific substitution pattern, which includes a cyclopentylamino group at the 4-position, a methylsulfanyl group at the 2-position, and an acetyl group at the 5-position of the pyrimidine ring, making it a direct precursor in the established patent-protected synthetic route for the final active pharmaceutical ingredient.

Molecular Formula C12H17N3OS
Molecular Weight 251.35 g/mol
CAS No. 362656-11-9
Cat. No. B3132025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Cyclopentylamino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone
CAS362656-11-9
Molecular FormulaC12H17N3OS
Molecular Weight251.35 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN=C(N=C1NC2CCCC2)SC
InChIInChI=1S/C12H17N3OS/c1-8(16)10-7-13-12(17-2)15-11(10)14-9-5-3-4-6-9/h7,9H,3-6H2,1-2H3,(H,13,14,15)
InChIKeyHNCWQVRWHSCOBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Cyclopentylamino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone (CAS 362656-11-9) as a Strategic Intermediate in CDK4/6 Inhibitor Synthesis


1-(4-Cyclopentylamino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone is a polysubstituted pyrimidine derivative that serves as a critical advanced intermediate in the synthesis of Palbociclib, a selective cyclin-dependent kinase 4/6 (CDK4/6) inhibitor . This compound is characterized by its specific substitution pattern, which includes a cyclopentylamino group at the 4-position, a methylsulfanyl group at the 2-position, and an acetyl group at the 5-position of the pyrimidine ring, making it a direct precursor in the established patent-protected synthetic route for the final active pharmaceutical ingredient .

Why Generic Pyrimidine Intermediates Cannot Replace 1-(4-Cyclopentylamino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone in CDK4/6 Synthesis


The synthesis of CDK4/6 inhibitors like Palbociclib requires a precise sequence of transformations where each intermediate's functional group pattern dictates the feasibility and efficiency of the subsequent step . A generic pyrimidine intermediate lacks the specific acetyl group at the 5-position, which is essential for forming the pyrido[2,3-d]pyrimidin-7-one core. Replacing this compound would necessitate a redesign of the synthetic route, potentially introducing lower-yielding steps, harsher conditions, or inefficiencies in regioselectivity that are avoided by using this specifically designed intermediate . The compound's established use in a patented, scalable process underscores that its value lies not in general pyrimidine chemistry but in its singular fit within the optimized Palbociclib synthesis pathway .

Quantitative Differentiation Evidence for 1-(4-Cyclopentylamino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone


High-Yielding Synthesis from the Direct Aldehyde Precursor

The compound is produced from its immediate precursor, 4-cyclopentylamino-2-methylsulfanyl-pyrimidine-5-carbaldehyde, via a two-step Grignard reaction and oxidation sequence with a reported high yield . No directly comparable yield data is available for the synthesis of the closest alternative intermediate, 1-(4-cyclopentylamino-2-methylsulfanyl-pyrimidin-5-yl)-ethanol (CAS 362656-31-3), under identical conditions, making this a cross-study observation based on the reported efficiency of the pathway.

Organic Synthesis Process Chemistry CDK4/6 Inhibitor

Defined Physicochemical Properties for Process Control

The compound has a reported melting point of 75.8-76.6°C after isolation . This property is critical for identity and purity testing during manufacturing. Computed physicochemical properties, such as a LogP of 2.83 and a polar surface area (PSA) of 80.18 Ų, have also been calculated . While these are not comparative per se, these values are distinct and differentiate it from other intermediates like the corresponding alcohol, which would have a lower LogP and different chromatographic behavior, directly impacting analytical method development and purification strategy.

Analytical Chemistry Process Control Intermediate Characterization

Key Role in Final API Assembly as Documented in Patent Literature

The compound is specifically claimed as an intermediate in patents describing the synthesis of pyrido[2,3-d]pyrimidin-7-ones as CDK4/6 inhibitors . These patents detail the synthetic sequence where the acetyl group at the 5-position of the pyrimidine ring is essential for cyclization to form the pharmacophore. An attempt to use a different 5-substituted intermediate, such as the ethyl ester (CAS 211245-62-4), would require conversion to a ketone or another functional group, adding steps and potentially reducing overall yield. This establishes a functional differentiation based on its role in the established, patent-protected route.

Medicinal Chemistry CDK4/6 Inhibition Patent Route

Optimal Application Scenarios for 1-(4-Cyclopentylamino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone


Large-Scale Manufacturing of Palbociclib and Related CDK4/6 Inhibitors

This is the primary and most value-creating application scenario. The compound is specifically designed to be the penultimate intermediate in the synthesis of Palbociclib, a blockbuster oncology drug. In this context, the compound's high reported yield (88% from the aldehyde) translates directly to superior process mass intensity and cost-efficiency at production scale . Procuring this specific intermediate, rather than building the acetyl group from a different precursor, minimizes both the number of unit operations and the consumption of organometallic reagents, which is a significant advantage for industrial manufacturing.

Synthesis of CDK Inhibitor Derivative Libraries for SAR Studies

For medicinal chemistry groups focused on CDK inhibition, the compound's 2-methylsulfanyl group can act as a versatile synthetic handle for diversification. After incorporation into the pyrido[2,3-d]pyrimidin-7-one scaffold via the acetyl group, the methylsulfanyl moiety can be oxidized to a sulfone and displaced with various amines, as exemplified in the synthesis of Palbociclib and its analogs . This allows a single batch of this intermediate to serve as the starting point for a library of final compounds, making it a cost-effective choice for structure-activity relationship (SAR) exploration.

Process Chemistry Research Focused on Yield Optimization

Research groups focused on process chemistry can utilize this compound as a benchmark intermediate to investigate novel synthetic methodologies for acetylpyrimidine formation. The reported synthesis, involving a Grignard addition followed by MnO2 oxidation, provides a baseline yield of 88% . A new method claiming improved process efficiency would need to demonstrate a yield greater than this threshold, making the compound a valuable standard for process innovation studies.

Quote Request

Request a Quote for 1-(4-Cyclopentylamino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.